4-Azafluoren-9-one semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azafluoren-9-one semicarbazone is a chemical compound derived from 4-azafluoren-9-one and semicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azafluoren-9-one semicarbazone typically involves the reaction of 4-azafluoren-9-one with semicarbazide under specific conditions. One common method is the one-pot synthesis, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . The structure of the resulting products is confirmed using techniques such as Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Azafluoren-9-one semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Scientific Research Applications
4-Azafluoren-9-one semicarbazone has several scientific research applications:
Medicine: Research into its medicinal properties is ongoing, with studies focusing on its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-azafluoren-9-one semicarbazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with various metal ions, which can influence biological processes and chemical reactions . The exact molecular targets and pathways are still under investigation, but its ability to act as a ligand and form stable complexes is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Azafluoren-9-one: The parent compound, which shares the core structure but lacks the semicarbazone moiety.
Semicarbazide: A related compound that forms the basis for the semicarbazone derivative.
Other semicarbazone derivatives: Compounds such as 2-acetylpyridine semicarbazone and its derivatives.
Uniqueness
4-Azafluoren-9-one semicarbazone is unique due to its combined structural features of 4-azafluoren-9-one and semicarbazide This combination imparts specific chemical and biological properties that are not present in the individual components
Biological Activity
4-Azafluoren-9-one semicarbazone is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through the condensation reaction of 4-azafluoren-9-one with semicarbazide. Its molecular formula is C11H10N4O, and it has a molecular weight of 218.22 g/mol. The compound exhibits a unique structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H10N4O |
Molecular Weight | 218.22 g/mol |
CAS Number | 110576-19-7 |
IUPAC Name | (E)-N'-(4-azafluoren-9-yl)semicarbazide |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. In particular, studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial potential of various derivatives of semicarbazones, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results indicate a promising antimicrobial profile, particularly against fungal infections.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies were conducted on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The following IC50 values were observed:
Cell Line | IC50 (µM) |
---|---|
A549 | 10.5 ± 1.2 |
MCF-7 | 12.3 ± 0.8 |
These findings suggest that this compound could serve as a potential lead compound for developing new anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Its mechanism involves:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in cell proliferation, such as topoisomerases.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
Properties
CAS No. |
110576-19-7 |
---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1H-indeno[1,2-b]pyridin-5-yliminourea |
InChI |
InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18) |
InChI Key |
MZQDDITUOSGYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.